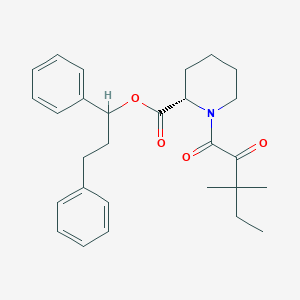![molecular formula C7H4BrClN2 B1499489 3-Bromo-5-cloro-1H-pirrolo[2,3-B]piridina CAS No. 866546-09-0](/img/structure/B1499489.png)
3-Bromo-5-cloro-1H-pirrolo[2,3-B]piridina
Descripción general
Descripción
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is a halogenated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-B]pyridine, featuring bromine and chlorine atoms at the 3rd and 5th positions, respectively
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a chemical compound used in proteomics research , it likely interacts with its targets through binding at specific sites, leading to changes in the targets’ function.
Result of Action
Given its use in proteomics research , it may influence protein function or expression, but specific effects would depend on the target and context.
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. The compound inhibits the activity of these receptors, leading to a decrease in downstream signaling events such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Cellular Effects
The effects of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, making it a potential candidate for cancer therapy . Additionally, 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine influences cell signaling pathways by inhibiting the FGFR signaling axis, which is crucial for cell growth and survival . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, further contributing to its anti-cancer effects.
Molecular Mechanism
At the molecular level, 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine exerts its effects through several mechanisms. It binds to the FGFRs, preventing their activation and subsequent autophosphorylation . This binding inhibits the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s ability to inhibit cancer cell growth and promote apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on FGFRs, leading to sustained reductions in cell proliferation and migration . Its stability and degradation in different experimental conditions can vary, affecting its overall efficacy . Long-term studies have indicated that continuous exposure to the compound can result in persistent changes in cellular signaling and metabolism, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and efficacy, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, its localization to the nucleus can impact gene expression, while its presence in the cytoplasm can affect signaling pathways . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method is the halogenation of 1H-pyrrolo[2,3-B]pyridine. The reaction conditions include the use of bromine and chlorine sources under controlled temperatures and in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis. This involves optimizing reaction conditions to achieve high yields and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with carbonyl groups.
Reduction Products: Reduced analogs with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups replacing the halogens.
Comparación Con Compuestos Similares
3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is compared with other similar compounds, such as:
5-Bromo-3-chloro-7-azaindole: Both compounds share similar halogenation patterns but differ in their heterocyclic structures.
5-Chloro-1H-pyrrolo[2,3-B]pyridine: This compound lacks the bromine atom present in 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine, leading to different chemical properties and reactivity.
Propiedades
IUPAC Name |
3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDJROWZDUZXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650744 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866546-09-0 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B1499408.png)
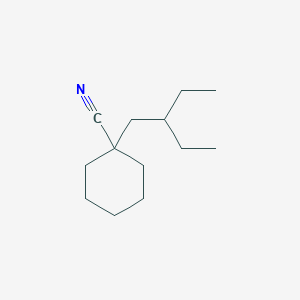
![5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]](/img/structure/B1499412.png)
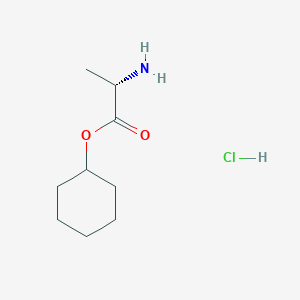
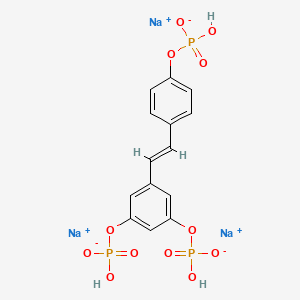
![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)
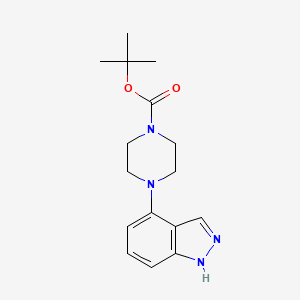
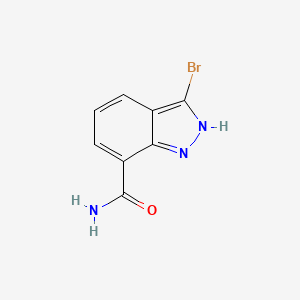
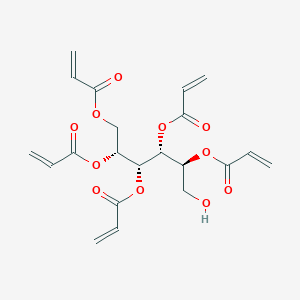
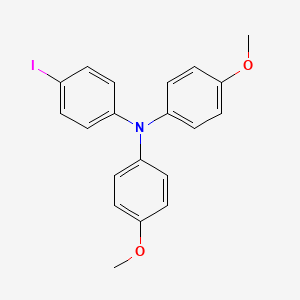
![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)

